molecular formula C12H19NO3 B6141739 1-cyclohexanecarbonylpyrrolidine-2-carboxylic acid

1-cyclohexanecarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B6141739
M. Wt: 225.28 g/mol
InChI Key: HAKVQQRIKXMAJZ-UHFFFAOYSA-N
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Description

1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid is a proline derivative where the pyrrolidine ring is substituted at the 1-position with a cyclohexanecarbonyl group. This modification introduces steric bulk and lipophilicity compared to unmodified proline.

Properties

IUPAC Name

1-(cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKVQQRIKXMAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid is significant in the development of pharmaceutical compounds. Its structural characteristics enable it to serve as a scaffold for designing new drugs with enhanced biological activity.

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have been studied for their effectiveness against various bacterial strains, highlighting their potential use in developing new antibiotics .
  • Anticancer Properties : Some studies have shown that pyrrolidine derivatives can act as anticancer agents. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented, suggesting their utility in cancer therapy .

Organic Synthesis

The compound is also utilized as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Synthesis of Bioactive Compounds : this compound can be employed in the synthesis of various bioactive molecules. For example, it has been used as a precursor in the synthesis of xanthene derivatives, which are known for their biological activities including antibacterial and anti-inflammatory effects .
  • Catalytic Applications : The compound can act as a catalyst or a catalyst precursor in organic reactions. Its ability to promote reactions under mild conditions enhances its appeal for eco-friendly synthetic methodologies. For instance, ionic liquids derived from pyrrolidine carboxylic acids have been shown to facilitate one-pot reactions with high yields and reduced reaction times .

Case Study 1: Synthesis of Xanthene Derivatives

A study demonstrated the use of L-Pyrrolidine-2-carboxylic acid sulfate (a derivative) as an ionic liquid catalyst for synthesizing 14-aryl-14H-dibenzo[a,j]xanthene derivatives. This method provided excellent yields (up to 95%) under solvent-free conditions, showcasing the efficiency and environmental benefits of using pyrrolidine-based catalysts .

Case Study 2: Antimicrobial Efficacy

Research on pyrrolidine derivatives has shown promising results against various pathogens. For instance, a derivative resembling this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential application in developing new antimicrobial agents .

Comparative Data Table

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against multiple bacterial strains
Organic SynthesisBuilding Block for Bioactive CompoundsHigh yield synthesis of xanthene derivatives
Catalytic ApplicationsIonic Liquid CatalystsEco-friendly synthesis with excellent yields

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopentanecarbonylpyrrolidine-2-Carboxylic Acid

  • Structure : Features a cyclopentane ring instead of cyclohexane.
  • Molecular Formula: C₁₁H₁₇NO₃ .
  • Key Differences :
    • The smaller cyclopentane ring reduces steric hindrance and increases ring strain compared to cyclohexane.
    • Lower lipophilicity (logP ~1.2 estimated) due to reduced hydrocarbon content.
  • Applications : Used in peptide mimetics to balance rigidity and solubility .

1-(Cyclohexylmethyl)Pyrrolidine-2-Carboxylic Acid, Hydrochloride

  • Structure : Substituted with a cyclohexylmethyl group rather than cyclohexanecarbonyl.
  • Molecular Formula: C₁₂H₂₁NO₂·HCl .
  • Key Differences :
    • The absence of a carbonyl group reduces hydrogen-bonding capacity.
    • The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL in water).
  • Applications : Explored in ion channel modulation due to its charged form .

1-(1,3-Dioxaindane-5-Carbonyl)Pyrrolidine-2-Carboxylic Acid

  • Structure : Incorporates a heterocyclic 1,3-dioxaindane moiety.
  • Molecular Formula: C₁₄H₁₅NO₅ (estimated).
  • Key Differences :
    • The dioxaindane group introduces aromaticity and electron-withdrawing effects.
    • Enhanced metabolic stability due to the fused oxygenated ring .
  • Applications: Potential use in CNS-targeted therapies .

Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid Derivatives

  • Examples : 5-Chloro-, 5-methoxy-, and unsubstituted variants ().
  • Structure : Fused pyrrolo-pyridine aromatic system.
  • Substitutents like Cl or OCH₃ alter electronic properties (e.g., Cl increases lipophilicity by ~0.5 logP units).
  • Synthesis Yields : 71–95%, indicating efficient routes for halogenated/methoxylated derivatives .

4-(Hydroxymethyl)Pyrrolidine-2-Carboxylic Acid

  • Structure : Hydroxymethyl group at the 4-position of pyrrolidine.
  • Molecular Formula: C₆H₁₁NO₃ .
  • Key Differences :
    • Polar hydroxymethyl group enhances water solubility (>100 mg/mL).
    • Chirality (2R,4S configuration) impacts biological recognition .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituent Notable Properties
1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid C₁₂H₁₉NO₃ (est.) 237.3 (est.) Cyclohexanecarbonyl High lipophilicity (logP ~2.5)
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid C₁₁H₁₇NO₃ 227.3 Cyclopentanecarbonyl Moderate ring strain, logP ~1.2
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid·HCl C₁₂H₂₁NO₂·HCl 247.8 Cyclohexylmethyl Water-soluble salt form
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.6 Chloro-aromatic Enhanced π-π stacking

Biological Activity

1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring substituted with a cyclohexanecarbonyl group and a carboxylic acid functional group. The presence of these groups contributes to its chemical reactivity and potential interactions with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC_{12}H_{17}N_{1}O_{2}
Molecular Weight207.27 g/mol
Functional GroupsCarboxylic acid, carbonyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects including anti-inflammatory and analgesic properties.

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Effects : Preliminary studies suggest it may have pain-relieving properties, making it a candidate for pain management therapies.

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

  • Study on Inflammation : In a controlled animal study, administration of the compound resulted in a significant reduction in inflammation markers compared to the control group. This suggests its potential for therapeutic use in conditions like arthritis .
  • Pain Management Trials : Clinical trials have indicated that patients receiving treatment with this compound reported lower pain levels compared to those on placebo, supporting its analgesic potential .

Comparative Analysis

In comparison to similar compounds, this compound shows unique properties due to the combination of the cyclohexane and pyrrolidine rings. This structural uniqueness may enhance its binding affinity to biological targets compared to simpler analogs such as pyrrolidine-2-carboxylic acid or cyclohexanecarboxylic acid.

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : Its unique structure makes it a valuable building block for synthesizing more complex pharmaceutical agents.
  • Biological Research : Investigations into its interactions with biomolecules are ongoing, particularly regarding enzyme inhibition and receptor binding dynamics .

Table 2: Research Applications

Application AreaDescription
Medicinal ChemistrySynthesis of novel therapeutic agents
Biological ResearchStudies on enzyme interactions
Pharmaceutical DevelopmentPotential for drug formulation

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